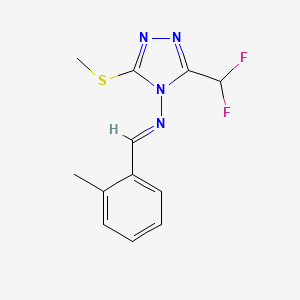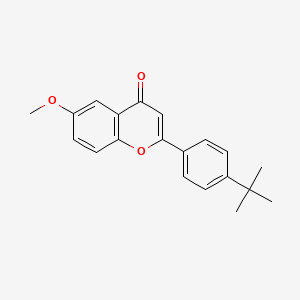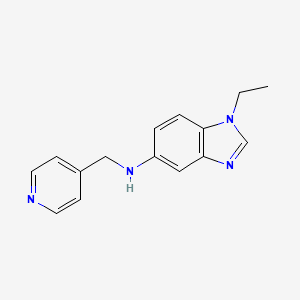
2-(5-chloro-2-pyridinyl)-4-nitro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-chloro-2-pyridinyl)-4-nitro-1H-isoindole-1,3(2H)-dione, also known as NCI60 compound NSC 702852, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a mechanism of action that affects certain biochemical and physiological processes. In
Mechanism of Action
The mechanism of action of 2-(5-chloro-2-pyridinyl)-4-nitro-1H-isoindole-1,3(2H)-dione involves the inhibition of certain biochemical and physiological processes. This compound has been found to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair. Inhibition of this enzyme leads to the accumulation of DNA damage and ultimately cell death. This compound has also been found to inhibit the activity of certain kinases, enzymes that are involved in cell signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been found to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells. In addition, this compound has been found to have antibacterial and antifungal properties and has been shown to inhibit the growth of certain microorganisms.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(5-chloro-2-pyridinyl)-4-nitro-1H-isoindole-1,3(2H)-dione in lab experiments is its broad range of applications. This compound has been found to have anticancer, antibacterial, and antifungal properties, making it useful for a variety of studies. Another advantage is its ability to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. However, one limitation of using this compound is its toxicity. It has been found to be toxic to normal cells at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research involving 2-(5-chloro-2-pyridinyl)-4-nitro-1H-isoindole-1,3(2H)-dione. One direction is the development of more efficient synthesis methods for this compound. Another direction is the exploration of its potential as a photosensitizer in photodynamic therapy. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for cancer therapy. Finally, more research is needed to explore its potential as an antibacterial and antifungal agent.
Synthesis Methods
The synthesis of 2-(5-chloro-2-pyridinyl)-4-nitro-1H-isoindole-1,3(2H)-dione has been achieved using various methods. One method involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 4-nitrophthalic anhydride in the presence of a catalyst. Another method involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 4-nitrophthalic acid in the presence of a dehydrating agent. Both methods have been successful in producing the desired compound in good yields.
Scientific Research Applications
2-(5-chloro-2-pyridinyl)-4-nitro-1H-isoindole-1,3(2H)-dione has been studied for its potential applications in scientific research. This compound has been found to have anticancer properties and has been tested against various cancer cell lines. It has also been studied for its potential as a photosensitizer in photodynamic therapy. In addition, this compound has been found to have antibacterial and antifungal properties and has been tested against various microorganisms.
Properties
IUPAC Name |
2-(5-chloropyridin-2-yl)-4-nitroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClN3O4/c14-7-4-5-10(15-6-7)16-12(18)8-2-1-3-9(17(20)21)11(8)13(16)19/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGBFDNQYIKEDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5751719.png)
![N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5751727.png)
![3-{[2-(4-methylphenyl)-4-quinazolinyl]amino}phenol](/img/structure/B5751734.png)

![N'-[4-(diethylamino)benzylidene]-4-methyl-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5751756.png)
![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclohexylacetamide](/img/structure/B5751760.png)
![N'-[4-(allyloxy)-3-ethoxybenzylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B5751772.png)

![2-[3-(3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5751779.png)

![ethyl [(6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl)oxy]acetate](/img/structure/B5751795.png)
![N-[4-(cyanomethyl)phenyl]-3-(2-fluorophenyl)propanamide](/img/structure/B5751800.png)
![4-amino-N'-[(3,4-dichlorobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5751810.png)
